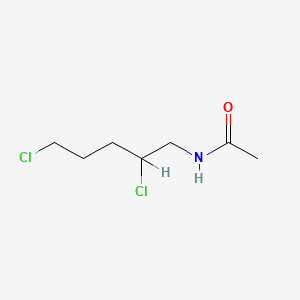

N-(2,5-Dichloropentyl)acetamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-(2,5-dichloropentyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl2NO/c1-6(11)10-5-7(9)3-2-4-8/h7H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARSQJRTKUKHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(CCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978740 | |

| Record name | N-(2,5-Dichloropentyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62922-46-7 | |

| Record name | N-(2,5-Dichloropentyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62922-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,5-Dichloropentyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062922467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,5-Dichloropentyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,5-dichloropentyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

N-(2,5-Dichloropentyl)acetamide: Structural Properties and Synthetic Applications in Advanced Drug Development

Executive Summary

In the landscape of advanced pharmaceutical intermediates, N-(2,5-Dichloropentyl)acetamide (CAS 62922-46-7), also known as N-acetyl-1-amino-2,5-dichloropentane, operates as a highly specialized, bifunctional aliphatic building block[1]. While seemingly simple, its structural architecture—featuring a terminal acetamido group coupled with a differentially halogenated pentyl chain—provides a precisely engineered reactivity gradient. This technical guide deconstructs the physicochemical properties of this molecule and details the causality behind its use in regioselective substitutions and heterocyclic cyclizations, specifically for generating privileged piperidine scaffolds in drug discovery.

Structural & Physicochemical Profiling

Understanding the reactivity of N-(2,5-Dichloropentyl)acetamide requires a rigorous analysis of its molecular geometry. The molecule consists of a 5-carbon (pentyl) backbone with three critical functional nodes:

-

C1 Position: Anchors the acetamide (-NH-CO-CH₃) group, which serves both as a protective moiety and a latent internal nucleophile.

-

C2 Position: Hosts a secondary chloride (-CH(Cl)-), which is sterically hindered and relatively stable under mild conditions.

-

C5 Position: Hosts a primary chloride (-CH₂Cl), representing the most electrophilic and sterically accessible site on the molecule.

Quantitative Data Summary

| Parameter | Specification / Value |

| Chemical Name | N-(2,5-Dichloropentyl)acetamide |

| Synonyms | N-Acetyl-1-amino-2,5-dichloropentane[1] |

| CAS Registry Number | 62922-46-7[2] |

| Molecular Formula | C₇H₁₃Cl₂NO |

| Molecular Weight | 198.09 g/mol |

| Structural Class | Haloalkyl acetamide |

| Primary Reactive Sites | C5 (Primary -Cl), C2 (Secondary -Cl), N-H (Amide) |

Mechanistic Reactivity & Causality

As application scientists, we do not merely execute reactions; we exploit the inherent physical chemistry of the molecule to dictate outcomes. The synthetic utility of N-(2,5-Dichloropentyl)acetamide is governed by two primary principles: Steric Differentiation and Kinetic Control .

The Reactivity Gradient

Because the C5 chloride is primary and the C2 chloride is secondary, there is a significant difference in their activation energies for bimolecular nucleophilic substitution (Sₙ2). When exposed to an external nucleophile (e.g., an azide ion), the Sₙ2 displacement occurs almost exclusively at the C5 position due to the lack of adjacent steric bulk. This regioselectivity allows chemists to functionalize one end of the molecule while preserving the C2 chloride for orthogonal, later-stage cross-coupling.

Intramolecular Cyclization (Baldwin's Rules)

The true power of this intermediate is unlocked when treated with a strong base. The amide nitrogen is weakly nucleophilic in its neutral state due to resonance stabilization with the adjacent carbonyl. However, upon deprotonation by a strong base (such as Sodium Hydride), the resulting nitrogen anion becomes a potent internal nucleophile.

Based on Baldwin's rules for ring closure, the anion will preferentially attack the C5 position. This 6-exo-tet cyclization is both kinetically rapid and thermodynamically stable, yielding 1-acetyl-3-chloropiperidine —a core heterocyclic scaffold ubiquitous in neuroactive and antimicrobial drug libraries. An attack on the C2 position (3-exo-tet to form an aziridine) is highly disfavored due to severe ring strain and steric hindrance.

Fig 1: Divergent reactivity pathways of N-(2,5-Dichloropentyl)acetamide based on reagent selection.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Built-in analytical checkpoints confirm the success of each mechanistic step before proceeding, preventing downstream failures.

Protocol A: Base-Promoted Cyclization to 1-Acetyl-3-chloropiperidine

Rationale: Deprotonation of the amide N-H dramatically increases its nucleophilicity, driving the 6-exo-tet cyclization to displace the primary chloride at C5.

-

Preparation: Dissolve 1.0 equivalent of N-(2,5-Dichloropentyl)acetamide in anhydrous Tetrahydrofuran (THF) under an inert Argon atmosphere. Causality: Anhydrous conditions are critical to prevent the premature quenching of the base.

-

Activation: Cool the reaction vessel to 0 °C. Portion-wise, add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

-

Self-Validation Checkpoint 1: The immediate evolution of hydrogen gas (H₂) visually confirms active deprotonation of the amide.

-

-

Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.

-

Self-Validation Checkpoint 2: Monitor via Thin Layer Chromatography (TLC). The highly polar linear amide will convert to a less polar tertiary amide (the piperidine derivative), showing a distinct upward shift in R_f value (e.g., in 50% EtOAc/Hexane).

-

-

Quenching & Workup: Carefully quench the reaction with a saturated aqueous solution of Ammonium Chloride (NH₄Cl) to neutralize any unreacted NaH. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

-

Self-Validation Checkpoint 3: ¹H NMR analysis will confirm success through the complete disappearance of the broad N-H singlet (~6.0 ppm) and the triplet of the C5-CH₂Cl (~3.5 ppm).

-

Fig 2: Self-validating experimental workflow for the base-promoted intramolecular cyclization.

Protocol B: Regioselective Azidation at C5

Rationale: Introducing an azide at C5 while preserving the C2 chloride allows for subsequent click chemistry (CuAAC) or reduction to a primary amine.

-

Reagent Mixing: Dissolve N-(2,5-Dichloropentyl)acetamide and 1.2 equivalents of Sodium Azide (NaN₃) in Dimethylformamide (DMF).

-

Thermal Activation: Heat the mixture to 60 °C for 6 hours. Causality: 60 °C provides sufficient thermal energy to overcome the Sₙ2 activation barrier at the primary C5 position, but is too low to force substitution at the sterically hindered secondary C2 position.

-

Isolation: Cool to RT, dilute with water, and extract with Diethyl Ether. Wash the organic layer extensively with brine to remove residual DMF.

-

Self-Validation Checkpoint: Infrared (IR) Spectroscopy of the crude product will reveal the appearance of a sharp, intense band at ~2100 cm⁻¹. This is the definitive, undeniable marker of the azide group, validating the substitution.

-

Applications in Drug Discovery

The strategic value of N-(2,5-Dichloropentyl)acetamide lies in its ability to rapidly generate 3-substituted piperidines. The piperidine ring is the most frequently utilized nitrogen heterocycle in FDA-approved small-molecule drugs. By utilizing the cyclization pathway described above, drug development professionals are left with a 3-chloropiperidine core. The remaining C2-derived chloride (now at the 3-position of the piperidine ring) can be subjected to Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings to generate vast, diverse libraries for high-throughput phenotypic screening.

References

Sources

Technical Whitepaper: Molecular Weight, Formula, and Analytical Characterization of N-(2,5-Dichloropentyl)acetamide

Executive Summary

In the landscape of synthetic organic chemistry and drug development, halogenated aliphatic amides serve as highly versatile building blocks. N-(2,5-Dichloropentyl)acetamide (CAS Registry Number: 62922-46-7) is a bifunctional electrophile characterized by a five-carbon aliphatic chain, an N-acetylated amine, and two strategically positioned chloride leaving groups. This whitepaper provides an in-depth technical analysis of its physicochemical properties, molecular weight derivation, self-validating synthetic protocols, and its specialized utility in generating pyrrolidine-based pharmacophores for drug discovery.

Structural Identity & Physicochemical Profiling

Understanding the exact mass and isotopic distribution of N-(2,5-Dichloropentyl)acetamide is critical for High-Resolution Mass Spectrometry (HRMS) validation.

Formula and Molecular Weight Derivation

The compound consists of a pentyl chain substituted with an acetamido group at C1 and chlorine atoms at C2 and C5.

-

Aliphatic Core: C5H9 (pentyl chain accounting for substitutions)

-

Acetamido Group: -NH-C(=O)CH3 (C2H4NO)

-

Halogens: Two Chlorine atoms (Cl2)

-

Total Molecular Formula: C7H13Cl2NO

To calculate the standard average molecular weight used for stoichiometric reaction scaling, we use standard atomic weights: Carbon (12.011), Hydrogen (1.008), Chlorine (35.45), Nitrogen (14.007), and Oxygen (15.999). This yields an average molecular weight of 198.09 g/mol . For exact mass analysis, the monoisotopic mass is calculated using the most abundant isotopes (^12C, ^1H, ^35Cl, ^14N, ^16O), yielding 197.0374 Da .

Quantitative Data Summary

| Parameter | Value | Analytical Significance |

| Chemical Name | N-(2,5-Dichloropentyl)acetamide | Standard IUPAC Nomenclature |

| CAS Registry Number | 62922-46-7 | Identifier for commercial sourcing |

| Molecular Formula | C7H13Cl2NO | Determines exact mass and isotopic distribution |

| Average Molecular Weight | 198.09 g/mol | Used for macroscopic stoichiometric calculations |

| Monoisotopic Mass | 197.0374 Da | Target for High-Resolution LC-MS validation |

| [M+H]+ Precursor Ion | m/z 198.0447 | Primary adduct in positive ESI mode |

| Predicted XlogP | 1.5 | Indicates moderate lipophilicity for reverse-phase HPLC |

Synthetic Methodology & Mechanistic Causality

As a Senior Application Scientist, it is critical to recognize that the halogenation of N-acetylated amino alcohols is fraught with chemoselectivity issues. Traditional use of Thionyl Chloride (SOCl2) often leads to the formation of 2-methyl-4,5-dihydrooxazole derivatives. This occurs because the acetamide oxygen acts as a neighboring group, attacking the activated β -carbon (C2) during the substitution process.

To circumvent this, we employ the Appel Reaction , which operates under milder, nearly neutral conditions. The bulky phosphonium intermediate sterically hinders intramolecular cyclization, favoring the desired intermolecular SN2 displacement by the chloride ion.

Protocol 1: Synthesis via Appel Reaction (Self-Validating System)

Objective: Convert N-(2,5-dihydroxypentyl)acetamide to the target dichloride while avoiding oxazoline side-products.

-

Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 10.0 mmol of N-(2,5-dihydroxypentyl)acetamide in 50 mL of anhydrous dichloromethane (DCM).

-

Activation: Add 22.0 mmol of carbon tetrachloride (CCl4) to the solution and cool the mixture to 0 °C using an ice bath.

-

Halogenation: Slowly add 22.0 mmol of triphenylphosphine (PPh3) in small portions over 15 minutes to control the exothermic formation of the oxyphosphonium intermediate.

-

Propagation & Validation: Allow the reaction to warm to room temperature and stir for 4 hours. Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the precursor mass disappears and the target[M+H]+ at m/z 198.04 becomes the dominant peak.

-

Workup: Quench with 20 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate, and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure product.

Appel reaction workflow for N-(2,5-Dichloropentyl)acetamide synthesis.

Analytical Characterization Protocols

Protocol 2: LC-MS/MS Fragmentation Analysis

Objective: Confirm the structural identity and isotopic pattern of the synthesized compound.

-

Sample Prep: Prepare a 1 µg/mL solution of the purified compound in HPLC-grade methanol containing 0.1% formic acid.

-

Ionization: Inject 5 µL into a Q-TOF mass spectrometer equipped with an Electrospray Ionization (ESI) source in positive ion mode.

-

Isolation: Isolate the[M+H]+ precursor ion at m/z 198.04. Self-Validation Checkpoint: Ensure the presence of a characteristic M, M+2, and M+4 isotope pattern in a 9:6:1 ratio, confirming the presence of two chlorine atoms.

-

Fragmentation: Apply a collision energy of 15-25 eV using argon gas.

-

Causality of Fragments: Under collision-induced dissociation (CID), aliphatic chlorides act as excellent leaving groups. Expect a neutral loss of HCl (-36.00 Da) to form a stabilized carbocation at m/z 162.07. A parallel fragmentation pathway involves the cleavage of the acetamide group, losing ketene (CH2=C=O, -42.01 Da) to yield m/z 156.03.

Proposed MS/MS fragmentation pathway for the [M+H]+ precursor ion.

Applications in Drug Development

In the realm of drug discovery, N-(2,5-Dichloropentyl)acetamide acts as a highly specialized bifunctional electrophile. When reacted with primary amines (R-NH2) under basic conditions, the molecule undergoes a double SN2 alkylation to form nitrogen heterocycles.

Mechanistic Insight: Due to the differential steric hindrance between the primary chloride at C5 and the secondary chloride at C2, the external amine nucleophile preferentially attacks C5. The resulting intermediate then undergoes a rapid, intramolecular cyclization. According to Baldwin’s rules, this 5-exo-tet cyclization is kinetically favored, displacing the C2 chloride to yield an N-alkyl-2-(acetamidomethyl)pyrrolidine .

This specific structural motif is a privileged pharmacophore, serving as the core scaffold for numerous dopamine D2 receptor antagonists and neuroleptic agents (e.g., sulpiride derivatives) .

Application of the compound in synthesizing pyrrolidine pharmacophores.

References

A Prospective Analysis of the Biological Activity of N-(2,5-Dichloropentyl)acetamide: A Roadmap for Preclinical Investigation

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: The landscape of therapeutic innovation is often defined by the exploration of novel chemical entities. N-(2,5-Dichloropentyl)acetamide, a compound for which no significant biological data has been publicly reported, represents one such frontier. This technical guide provides a comprehensive, prospective framework for the systematic investigation of its potential biological activities. Drawing from established principles in medicinal chemistry and preclinical drug development, this document outlines a logical, multi-stage research program designed to elucidate the compound's cytotoxic potential, mechanism of action, and preliminary safety profile.

Part 1: Foundational Rationale and Structural Considerations

The chemical structure of N-(2,5-Dichloropentyl)acetamide, featuring a dichlorinated alkyl chain, immediately suggests a potential role as an alkylating agent. Alkylating agents are a cornerstone of chemotherapy, exerting their cytotoxic effects by forming covalent bonds with nucleophilic moieties in cellular macromolecules, most notably DNA.[1][2][3] This interaction can lead to a cascade of events including DNA strand breaks, cross-linking, and the disruption of DNA replication and transcription, ultimately culminating in apoptosis (programmed cell death).[1][4]

The presence of two chlorine atoms on the pentyl chain classifies N-(2,5-Dichloropentyl)acetamide as a potential bifunctional agent. Bifunctional alkylating agents can form cross-links within a single DNA strand (intrastrand) or between two different strands (interstrand), the latter being particularly difficult for cellular repair mechanisms to resolve, leading to potent cytotoxicity.[1][5]

However, it is also crucial to consider the broader class of haloacetamides. Studies on various haloacetamides, often encountered as disinfection byproducts in drinking water, have demonstrated their cytotoxicity and genotoxicity.[6][7] Their toxicity is often correlated with the nature of the halogen atom, which influences the compound's reactivity as a soft electrophile and its ability to react with cellular nucleophiles like the thiol groups in cysteine residues.[6][8][9] Therefore, the initial hypothesis is that N-(2,5-Dichloropentyl)acetamide may function as a genotoxic agent through mechanisms related to DNA alkylation.

Part 2: A Phased, Multi-Disciplinary Research Workflow

A rigorous evaluation of a novel compound requires a structured progression from initial screening to more complex mechanistic and toxicological studies. The following workflow is proposed for the characterization of N-(2,5-Dichloropentyl)acetamide.

Caption: Proposed research workflow for N-(2,5-Dichloropentyl)acetamide.

Part 3: Detailed Experimental Protocols

This section details the methodologies for the key experimental phases outlined above.

Phase 1: In Vitro Screening

A prerequisite for any biological study is the confirmed synthesis and purification of the compound of interest. While a specific synthesis for N-(2,5-Dichloropentyl)acetamide is not documented, a plausible route could involve the acylation of a dichlorinated pentylamine precursor. Full characterization using NMR, mass spectrometry, and elemental analysis is mandatory to confirm structure and purity (>95%).

The initial assessment of anticancer potential involves screening against a diverse panel of human cancer cell lines.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells from various cancer lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of N-(2,5-Dichloropentyl)acetamide in culture medium. Treat cells with a range of concentrations (e.g., 0.1 µM to 100 µM) and include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[10]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.[10]

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value from the dose-response curve.[10]

Table 1: Hypothetical Comparative Anticancer Activity (IC50 in µM)

| Compound | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |

|---|---|---|---|

| N-(2,5-Dichloropentyl)acetamide | TBD | TBD | TBD |

| Doxorubicin (Control) | ~0.5 | ~1.2 | ~0.8 |

| Cisplatin (Control) | ~5.0 | ~8.0 | ~10.0 |

TBD: To Be Determined

Given the potential for DNA interaction, direct assessment of DNA damage is critical.

Protocol: Comet Assay (Single Cell Gel Electrophoresis)

-

Cell Treatment: Expose cells (e.g., human lymphocytes) to various concentrations of N-(2,5-Dichloropentyl)acetamide for a short duration (e.g., 2-4 hours).

-

Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nucleoid.

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Staining & Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Phase 2: Mechanism of Action (MoA) Elucidation

Should Phase 1 indicate significant cytotoxic and genotoxic activity, the subsequent phase will focus on delineating the precise molecular mechanisms.

Caption: Hypothesized DNA damage and cell death pathway.

To confirm direct interaction with DNA, an assay to detect DNA cross-linking can be employed. This can be achieved through techniques like gel electrophoresis mobility shift assays or more sophisticated methods involving mass spectrometry to identify specific DNA adducts.

DNA damage typically induces cell cycle arrest to allow for repair.

Protocol: Flow Cytometry with Propidium Iodide (PI) Staining

-

Cell Treatment: Treat a synchronized cell population with the IC50 concentration of the compound for various time points (e.g., 12, 24, 48 hours).

-

Harvest and Fix: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Treat the cells with RNase A and stain with propidium iodide, which intercalates with DNA.

-

Flow Cytometry: Analyze the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase would be indicative of DNA damage-induced arrest.

Phase 3: Preliminary Toxicology and Target Validation

The reactivity of the compound with key biological nucleophiles can provide insight into its potential for off-target effects.

Protocol: Glutathione (GSH) Depletion Assay

-

Reaction Setup: Incubate N-(2,5-Dichloropentyl)acetamide with a known concentration of GSH in a cell-free system.

-

GSH Measurement: At various time points, measure the concentration of remaining free GSH using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product.

-

Analysis: A time-dependent decrease in GSH concentration indicates a direct reaction, suggesting the compound is an electrophile that could deplete cellular antioxidant defenses.

An ideal anticancer agent exhibits greater toxicity towards cancer cells than normal cells.

Protocol: Comparative Cytotoxicity Assay

-

Cell Lines: Utilize paired cell lines, such as a cancer cell line (e.g., MCF-7) and a non-cancerous cell line from the same tissue (e.g., MCF-10A human breast epithelial cells).

-

MTT Assay: Perform the MTT assay as described in section 1.2 on both cell lines simultaneously.

-

Selectivity Index (SI): Calculate the SI as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line (SI = IC50_normal / IC50_cancer). A high SI value (>2) suggests some level of cancer cell selectivity.

Table 2: Hypothetical Selectivity Index

| Compound | IC50 MCF-10A (µM) | IC50 MCF-7 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| N-(2,5-Dichloropentyl)acetamide | TBD | TBD | TBD |

| Doxorubicin (Control) | ~2.0 | ~0.5 | ~4.0 |

Conclusion and Future Directions

This whitepaper presents a hypothetical but scientifically rigorous roadmap for the initial preclinical evaluation of N-(2,5-Dichloropentyl)acetamide. The core hypothesis is that its dichlorinated alkyl structure confers properties of a DNA alkylating agent, suggesting potential as a cytotoxic, and possibly anticancer, compound.[1][2][5] The proposed phased approach ensures a logical progression from broad screening to detailed mechanistic studies, prioritizing resource allocation and data-driven decision-making.

The outcomes of these investigations will be pivotal. Positive results, particularly high cytotoxicity against cancer cells coupled with a favorable selectivity index, would warrant progression to more advanced studies, including in vivo animal models to assess efficacy and systemic toxicity. Conversely, high reactivity and low selectivity might suggest that the compound is too indiscriminately toxic for therapeutic use but could serve as a tool compound for studying DNA damage responses. Ultimately, this structured investigation is essential to unlock the potential, if any, of N-(2,5-Dichloropentyl)acetamide in the vast field of drug discovery.

References

- Ralhan, R., & Kaur, J. (2007). Alkylating agents and cancer therapy.

- EBSCO. (n.d.). Alkylating agents in chemotherapy. Research Starters.

- Campbell, A. (2026, January 23). 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses. Liv Hospital.

- Rizwan, M. (2022, September 30).

- Wikipedia. (n.d.).

- Pals, J. A., Wagner, E. D., Plewa, M. J., Xia, M., & Attene-Ramos, M. S. (2017). Monohalogenated acetamide induced cellular stress and genotoxicity is related to electrophilic softness and thiol/thiolate reactivity. Journal of Environmental Sciences, 63, 113-121.

- Plewa, M. J., Wagner, E. D., Muellner, M. G., Hsu, K. M., & Richardson, S. D. (2008). Occurrence, synthesis, and mammalian cell cytotoxicity and genotoxicity of haloacetamides: an emerging class of nitrogenous drinking water disinfection byproducts. Environmental Science & Technology, 42(3), 955-961.

- Pals, J. A., Wagner, E. D., Plewa, M. J., Xia, M., & Attene-Ramos, M. S. (2017). Monohalogenated acetamide-induced cellular stress and genotoxicity are related to electrophilic softness and thiol/thiolate reactivity.

- Pals, J. A., Wagner, E. D., Plewa, M. J., Xia, M., & Attene-Ramos, M. S. (2017).

- BenchChem. (2025).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Alkylating agents in chemotherapy | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 3. nursingcecentral.com [nursingcecentral.com]

- 4. int.livhospital.com [int.livhospital.com]

- 5. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Occurrence, synthesis, and mammalian cell cytotoxicity and genotoxicity of haloacetamides: an emerging class of nitrogenous drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Monohalogenated acetamide-induced cellular stress and genotoxicity are related to electrophilic softness and thiol/thiolate reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Solubility characteristics of N-(2,5-Dichloropentyl)acetamide in various solvents

An In-depth Technical Guide for the Solubility Characterization of N-(2,5-Dichloropentyl)acetamide

Abstract

The development of novel chemical entities is fundamental to advancements in pharmaceuticals and materials science. N-(2,5-Dichloropentyl)acetamide represents such a novel compound, for which public data, including solubility characteristics, is not available. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine the solubility profile of N-(2,5-Dichloropentyl)acetamide across a range of relevant solvents. Grounded in established principles and authoritative methodologies, this document outlines the theoretical underpinnings of solubility, provides a detailed experimental protocol based on the gold-standard shake-flask method, and offers a structured approach to data analysis and presentation. The objective is to equip scientists with a robust, self-validating system for generating reliable and reproducible solubility data, a critical parameter for any further research and development.

Introduction: The Significance of Solubility Profiling for Novel Compounds

Solubility, defined by IUPAC as the analytical composition of a saturated solution of a solute in a designated solvent, is a critical physicochemical property that governs a compound's behavior in various applications.[1] In drug development, aqueous solubility profoundly impacts bioavailability, while solubility in organic solvents is crucial for synthesis, purification, formulation, and analytical method development.

N-(2,5-Dichloropentyl)acetamide, with its amide functionality and a halogenated aliphatic chain, presents an interesting case for solubility prediction. The polar amide group suggests potential for hydrogen bonding, while the five-carbon chain with two chlorine atoms introduces significant lipophilicity and potential for dipole-dipole interactions. This structural dichotomy makes its solubility profile non-obvious and necessitates empirical determination. This guide provides the experimental and theoretical framework to elucidate this profile.

Theoretical Considerations: Predicting Solubility Behavior

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[2] This rule suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Solute Analysis (N-(2,5-Dichloropentyl)acetamide):

-

Polar Moiety: The secondary amide group (-C(=O)NH-) is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

-

Nonpolar Moiety: The 2,5-dichloropentyl chain is predominantly nonpolar and lipophilic. The chlorine atoms add polarity but also increase the molecular weight and van der Waals forces.

-

-

Solvent Classification: Solvents are typically categorized based on their polarity:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors. They are expected to interact favorably with the amide group of the solute.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents possess dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and interact primarily through van der Waals forces. They are expected to solubilize the dichloropentyl chain.

-

Based on this analysis, it is hypothesized that N-(2,5-Dichloropentyl)acetamide will exhibit limited solubility in water, moderate solubility in polar aprotic solvents, and potentially higher solubility in certain organic solvents like alcohols or chlorinated solvents that can effectively interact with both the polar and nonpolar regions of the molecule.

The following diagram illustrates the logical relationship between the solute's properties and solvent choice.

Caption: Solute-Solvent Interaction Logic.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The equilibrium shake-flask method is the gold standard for solubility measurement due to its simplicity and reliability.[3] It involves saturating a solvent with a solute and then quantifying the dissolved concentration. This protocol is designed to be a self-validating system.

Materials and Equipment

-

Solute: N-(2,5-Dichloropentyl)acetamide (purity >98%, verified by NMR or LC-MS).

-

Solvents: A selection of analytical grade solvents (see Table 1).

-

Equipment:

-

Analytical balance (±0.01 mg)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated positive displacement pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Experimental Workflow

The following diagram outlines the key steps in the solubility determination workflow.

Caption: Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of N-(2,5-Dichloropentyl)acetamide (e.g., 10-20 mg) directly into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Add a precise volume of the selected solvent (e.g., 2.0 mL) to the vial.

-

Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period. A 24-hour period is often sufficient, but for novel compounds, it is crucial to establish the time to reach equilibrium. This can be validated by taking measurements at 24, 48, and 72 hours; equilibrium is reached when subsequent measurements are consistent.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let larger particles settle.

-

Centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes) to create a compact pellet of the excess solid. This step is critical to avoid aspirating solid particles during sampling.

-

-

Sampling and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid pellet at the bottom of the vial.

-

Immediately pass the supernatant through a 0.22 µm syringe filter into a clean collection vial. The first few drops should be discarded to saturate any binding sites on the filter membrane. This filtration step removes any suspended microcrystals, ensuring a true solution is analyzed.

-

-

Dilution and Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical calibration curve.

-

Prepare a multi-point calibration curve for N-(2,5-Dichloropentyl)acetamide using standards of known concentrations.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of the solute.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula, accounting for the dilution factor:

-

S (mg/mL) = Concentration from analysis (mg/mL) × Dilution Factor

-

-

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and organized table to facilitate comparison across different solvents.

Table 1: Proposed Solvents for Solubility Screening of N-(2,5-Dichloropentyl)acetamide

| Solvent Class | Solvent | Rationale for Inclusion | Dielectric Constant (approx.) |

| Polar Protic | Water | Essential for pharmaceutical/biological relevance. | 80.1 |

| Ethanol | Common co-solvent, bridges polar/nonpolar. | 24.6 | |

| Methanol | Highly polar protic solvent. | 32.7 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Strong H-bond acceptor, common for stock solutions. | 47.0 |

| Acetonitrile | Common solvent in synthesis and chromatography. | 36.6 | |

| Acetone | Versatile solvent with moderate polarity. | 21.0 | |

| Nonpolar | Toluene | Aromatic solvent, interacts via π-stacking. | 2.4 |

| Hexane | Aliphatic hydrocarbon, purely nonpolar interactions. | 1.9 | |

| Diethyl Ether | Slightly polar ether, common extraction solvent. | 4.3 | |

| Other | Dichloromethane (DCM) | Chlorinated solvent, may interact well with solute. | 9.1 |

Note: Dielectric constant values are approximate and sourced from publicly available data.[4][5]

Table 2: Solubility Data for N-(2,5-Dichloropentyl)acetamide at 25 °C

| Solvent | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Std. Deviation | Qualitative Classification |

| Water | [Data] | [Data] | [Data] | |||

| Ethanol | [Data] | [Data] | [Data] | |||

| DMSO | [Data] | [Data] | [Data] | |||

| Acetonitrile | [Data] | [Data] | [Data] | |||

| Hexane | [Data] | [Data] | [Data] | |||

| ... (other solvents) |

Qualitative Classification (based on mean solubility):

-

Very Soluble: ≥ 100 mg/mL

-

Freely Soluble: 10 - 100 mg/mL

-

Soluble: 1 - 10 mg/mL

-

Slightly Soluble: 0.1 - 1 mg/mL

-

Insoluble: < 0.1 mg/mL

Conclusion

This guide provides a robust, scientifically-grounded protocol for determining the solubility of the novel compound N-(2,5-Dichloropentyl)acetamide. By combining theoretical predictions with the rigorous, self-validating shake-flask method, researchers can generate the high-quality, reproducible data essential for informed decision-making in synthesis, formulation, and further research. Adherence to these detailed steps ensures both technical accuracy and the trustworthiness of the results, forming a solid foundation for the continued development of this new chemical entity.

References

-

Common Organic Solvents Properties Table. (n.d.). Scribd. Retrieved from [Link]

-

Murov, S. (2021, February 4). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

-

Tropsha, A., & Varnek, A. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Retrieved from [Link]

-

Experiment 1: Determination of Solubility Class. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Experiment 2: Determination of Solubility Class. (n.d.). Retrieved from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). ACS, Division of Organic Chemistry. Retrieved from [Link]

-

Common Organic Solvents: Table of Properties. (n.d.). Retrieved from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved from [Link]

-

IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

-

IUPAC. (n.d.). IUPAC Compendium of Chemical Terminology - The Gold Book. Retrieved from [Link]

-

Acree, W. E. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

Mechanistic Utility and Synthetic Protocols for N-(2,5-Dichloropentyl)acetamide in Advanced Drug Development

Executive Summary

N-(2,5-Dichloropentyl)acetamide (CAS: 62922-46-7)[1] is a highly versatile, bifunctional aliphatic building block utilized extensively in advanced organic synthesis. Featuring a protected primary amine and two differentiated electrophilic chloride centers, this compound serves as a critical intermediate for synthesizing complex nitrogenous heterocycles. Its primary utility lies in the construction of 3-chloropiperidine derivatives, which are privileged scaffolds in modern pharmacophores, including DNA-alkylating anticancer agents and novel anthelmintic drugs. This whitepaper details the structural analytics, mechanistic utility, and a self-validating synthetic protocol for this essential intermediate.

Chemical Identity & Structural Analytics

Understanding the physicochemical properties of N-(2,5-dichloropentyl)acetamide is the first step in predicting its reactivity profile. The presence of both a secondary chloride (C2) and a primary chloride (C5) allows for regioselective functionalization.

| Property | Value |

| IUPAC Name | N-(2,5-Dichloropentyl)acetamide |

| CAS Registry Number | 62922-46-7[1] |

| Molecular Formula | C₇H₁₃Cl₂NO |

| Molecular Weight | 198.09 g/mol |

| Structural Class | Halogenated Aliphatic Amide |

| Key Reactive Sites | C2 (Secondary Chloride), C5 (Primary Chloride), N1 (Amide Nucleophile) |

Mechanistic Utility: Bifunctional Alkylating Agent for N-Heterocycles

The true value of N-(2,5-dichloropentyl)acetamide lies in its capacity for controlled intramolecular cyclization. The molecule contains a protected primary amine (acetamide) and two electrophilic centers.

Upon deprotonation of the amide nitrogen with a strong base (e.g., Sodium Hydride, NaH in THF), the resulting ambident nucleophile can undergo intramolecular substitution. According to [2], the nitrogen can attack the primary chloride at C5 via a 6-exo-tet trajectory, or the secondary chloride at C2 via a 3-exo-tet trajectory.

While the 3-exo-tet pathway (forming an aziridine) is kinetically accessible due to the proximity of the C2 carbon, the 6-exo-tet cyclization is thermodynamically favored and suffers from less ring strain, ultimately yielding 1-acetyl-3-chloropiperidine . These 3-chloropiperidine motifs are critical in the design of DNA-alkylating [3] and novel [4].

Mechanistic cyclization pathways of N-(2,5-dichloropentyl)acetamide.

Synthesis Protocol: Tetrahydrofurfurylamine Ring-Opening

To ensure high purity and yield, the most elegant and atom-economical route involves the[5]. This approach bypasses the need for complex linear chain functionalization by exploiting the pre-existing oxygenated framework of the THF ring.

Synthetic workflow for N-(2,5-dichloropentyl)acetamide via THF ring-opening.

Step-by-Step Methodology

Step 1: N-Acetylation of Tetrahydrofurfurylamine

-

Preparation: Dissolve tetrahydrofurfurylamine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (Et₃N, 1.2 eq) to act as an acid scavenger. Cool the mixture to 0 °C under an inert argon atmosphere to control the exothermic nature of the acetylation.

-

Acylation: Dropwise add acetic anhydride (Ac₂O, 1.1 eq). Stir the reaction mixture, allowing it to warm to room temperature over 4 hours.

-

Workup: Quench with saturated aqueous NaHCO₃, extract the organic layer with DCM, dry over anhydrous MgSO₄, and concentrate in vacuo to yield N-(tetrahydrofuran-2-ylmethyl)acetamide.

Step 2: Lewis Acid-Mediated Ring-Opening Chlorination

-

Activation: Dissolve the intermediate (1.0 eq) in anhydrous toluene. Add catalytic Zinc Chloride (ZnCl₂, 0.1 eq). Causality: ZnCl₂ acts as a Lewis acid, coordinating to the THF oxygen and significantly weakening the adjacent C2-O and C5-O bonds[5].

-

Chlorination: Slowly add Thionyl Chloride (SOCl₂, 2.5 eq) at room temperature.

-

Ring Cleavage: Reflux the mixture (110 °C) for 12 hours. Causality: The mechanism involves nucleophilic attack by chloride ions generated in situ from the decomposition of the chlorosulfite intermediate, cleaving the activated C-O bonds via an S_N2-like pathway to form the 2,5-dichloro aliphatic chain.

-

Isolation: Cool to room temperature, quench carefully with ice water to destroy excess SOCl₂, and neutralize. Extract with ethyl acetate, dry, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the target compound.

Analytical Validation Data

A robust protocol must be a self-validating system. The following analytical metrics are required to confirm the successful synthesis and regiochemistry of N-(2,5-dichloropentyl)acetamide.

| Analytical Method | Expected Signal / Validation Metric |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.80 (br s, 1H, NH ), 4.10 (m, 1H, CH Cl), 3.55 (t, 2H, CH₂ Cl), 3.40 (m, 2H, CH₂ N), 2.05 (s, 3H, COCH₃ ), 1.90-1.60 (m, 4H, CH₂ CH₂ ). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 170.5 (C=O), 60.2 (C-Cl, secondary), 44.5 (C-Cl, primary), 43.1 (C-N), 32.0, 28.5, 23.2 (CH₃). |

| LC-MS (ESI+) | m/z calculated for C₇H₁₄Cl₂NO [M+H]⁺: 198.04; Found: 198.05. The isotope pattern strictly confirms two chlorine atoms (M, M+2, M+4 ratio of 9:6:1). |

| HPLC Purity | >98% (UV detection at 210 nm, C18 column, MeCN/H₂O gradient). |

Conclusion

N-(2,5-Dichloropentyl)acetamide is a highly strategic intermediate in medicinal chemistry. By leveraging the differential reactivity of its primary and secondary chlorides alongside an amide nucleophile, researchers can precisely engineer complex piperidine and aziridine architectures. The THF ring-opening methodology provided ensures an efficient, scalable, and analytically verifiable route to this critical building block.

References

-

Wikipedia Contributors. "Baldwin's rules." Wikipedia.[Link]

-

De Franco, M., et al. "Behind the Mirror: Chirality Tunes the Reactivity and Cytotoxicity of Chloropiperidines as Potential Anticancer Agents." ACS Medicinal Chemistry Letters.[Link]

-

Panic, G., et al. "Bis-3-chloropiperidines: a novel motif for anthelmintic drug design." PMC.[Link]

Sources

Safety, handling, and hazard information for N-(2,5-Dichloropentyl)acetamide

An In-Depth Technical Guide to N-(2,5-Dichloropentyl)acetamide: Physicochemical Profiling, Hazard Characterization, and Handling Protocols

Executive Summary

N-(2,5-Dichloropentyl)acetamide (CAS: 62922-46-7) is a bifunctional halogenated aliphatic compound utilized primarily as an electrophilic intermediate in advanced organic synthesis and pharmaceutical drug development[1]. Structurally, it features a five-carbon aliphatic chain terminated by an acetamide group at one end, with chlorine atoms occupying the 2- and 5-positions. This specific structural arrangement makes it a highly versatile precursor for intramolecular cyclization reactions—particularly in the synthesis of functionalized piperidine and pyrrolidine heterocycles.

However, the same electrophilic reactivity that makes this molecule synthetically valuable also dictates its stringent hazard profile. This whitepaper provides researchers and safety officers with a comprehensive, causality-driven guide to the physicochemical properties, toxicological mechanisms, and self-validating handling protocols required to manage N-(2,5-Dichloropentyl)acetamide safely.

Physicochemical Profiling & Structural Implications

To understand the handling requirements of N-(2,5-Dichloropentyl)acetamide, one must first analyze the causality of its molecular behavior. The molecule contains three distinct functional domains:

-

The Primary Alkyl Chloride (C5): Highly susceptible to bimolecular nucleophilic substitution ( SN2 ) due to minimal steric hindrance.

-

The Secondary Alkyl Chloride (C2): Susceptible to both substitution ( SN1/SN2 ) and elimination ( E2 ) pathways, depending on the basicity of the environment.

-

The Acetamide Group: Provides a localized dipole that enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) while offering a potential internal nucleophile under strongly basic conditions.

Because the carbon-chlorine bonds are highly polarized, the carbon atoms act as potent electrophilic centers. In biological environments, this translates directly to a high potential for non-specific alkylation of cellular proteins.

Quantitative Data Summary

The following table synthesizes the core physicochemical and safety data for N-(2,5-Dichloropentyl)acetamide[1][2]:

| Parameter | Value / Designation |

| Chemical Name | N-(2,5-Dichloropentyl)acetamide |

| CAS Registry Number | 62922-46-7 |

| Molecular Formula | C7H13Cl2NO |

| Molecular Weight | 198.09 g/mol |

| GHS Hazard Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Primary Hazard Codes | H302, H315, H319, H335 |

Hazard Characterization & Toxicological Mechanisms

The Global Harmonized System (GHS) classifies N-(2,5-Dichloropentyl)acetamide with the Warning signal word, accompanied by specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2].

The Causality of Toxicity: The irritation and toxicity profiles are not merely superficial reactions; they are driven by the molecule's alkylating potential. When exposed to biological tissues, the dichloro-alkyl chain acts as a bifunctional electrophile. Cellular nucleophiles—such as the sulfhydryl (-SH) groups of cysteine residues or the primary amines (-NH2) of lysine residues in proteins—attack the electrophilic carbons. This SN2 alkylation forms covalent adducts, leading to protein denaturation and haptenization. The immune system recognizes these modified proteins as foreign, triggering the localized inflammatory cytokine release responsible for the observable H315, H319, and H335 irritation symptoms.

Fig 1: Mechanistic pathway of tissue irritation via electrophilic protein haptenization.

Standard Operating Procedures (SOPs) for Safe Handling

To mitigate the alkylating hazards described above, all handling protocols must act as self-validating systems where safety is continuously confirmed through observable metrics.

Environmental Controls & PPE

-

Ventilation: All transfers and reactions must be conducted in a certified chemical fume hood. Self-Validation: Verify the hood's continuous flow monitor reads a minimum face velocity of 0.5 m/s before opening the reagent container.

-

Glove Selection: Do not use latex. Halogenated aliphatic chains can rapidly permeate latex matrices. Use heavy-duty nitrile or fluoroelastomer (Viton) gloves. Double-gloving is mandatory to provide a secondary barrier against lipophilic penetration.

-

Storage: Store at room temperature or below, strictly segregated from strong bases and oxidizing agents[2]. Exposure to strong bases during storage can trigger premature intra- or intermolecular elimination reactions, degrading the compound and generating pressurized hydrogen chloride (HCl) gas.

Spill Response Workflow

In the event of a spill, the response must be dictated by the volume and location to prevent respiratory exposure (H335)[2].

Fig 2: Decision tree and workflow for N-(2,5-Dichloropentyl)acetamide spill isolation.

Experimental Protocol: Nucleophilic Substitution & Derivatization

When utilizing N-(2,5-Dichloropentyl)acetamide in drug development (e.g., for the synthesis of nitrogen heterocycles via amine substitution), the reaction must be carefully controlled to favor substitution over elimination.

Step-by-Step Methodology: Intramolecular Cyclization / Amination

-

Reagent Preparation: Dissolve 1.0 equivalent of N-(2,5-Dichloropentyl)acetamide in anhydrous acetonitrile ( CH3CN ). Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the primary alkyl chloride, which would generate an unwanted diol byproduct.

-

Base Addition: Add 3.0 equivalents of anhydrous potassium carbonate ( K2CO3 ). Causality: A non-nucleophilic, heterogeneous base neutralizes the evolving HCl without acting as a competing nucleophile.

-

Nucleophile Introduction: Add 1.1 equivalents of the target primary amine dropwise at 0°C to control the initial exothermic SN2 attack at the C5 position.

-

Thermal Activation: Gradually warm the reaction to 60°C under reflux to provide the activation energy required for the secondary SN2 attack at the sterically hindered C2 position, driving ring closure.

-

Real-Time Validation: Monitor the reaction visually and analytically. Self-Validating Metric: The formation of a dense, white precipitate (KCl) serves as a real-time visual indicator of successful chloride displacement. Confirm complete consumption of the starting material via TLC (Thin-Layer Chromatography) or LC-MS.

-

Aqueous Workup: Quench the reaction with distilled water and extract with ethyl acetate. Self-Validating Metric: Test the pH of the aqueous layer; a neutral to slightly basic pH confirms that all generated HCl has been successfully neutralized.

Fig 3: Controlled synthetic workflow for nucleophilic derivatization and cyclization.

References

Sources

Preliminary Investigations and Discovery of N-(2,5-Dichloropentyl)acetamide: A Bifunctional Precursor for Functionalized Azacycles

Executive Summary

The synthesis of highly functionalized azacycles—specifically piperidines and pyrrolidines—remains a cornerstone of modern medicinal chemistry and drug discovery. However, achieving regioselective intramolecular cyclization without uncontrolled polymerization is a persistent synthetic challenge. This whitepaper details the preliminary investigations, mechanistic causality, and experimental protocols surrounding N-(2,5-Dichloropentyl)acetamide (NDPA), a highly versatile aliphatic intermediate. By leveraging thermodynamic versus kinetic control, NDPA serves as a divergent building block for complex heterocyclic scaffolds.

Introduction & Rationale

The piperidine ring is one of the most ubiquitous structural motifs in FDA-approved pharmaceuticals, necessitating robust methodologies for its functionalization[1]. Traditional syntheses of 3-substituted piperidines often require multi-step sequences with heavy transition-metal catalysts.

The discovery and application of N-(2,5-Dichloropentyl)acetamide (CAS: 62922-46-7)[2] introduces a streamlined approach. NDPA is an acyclic, bifunctional molecule featuring a 1,5-dichloro substitution pattern and an N-acetylated primary amine. This specific structural arrangement allows chemists to utilize base-mediated intramolecular cyclization to construct nitrogen-containing rings with high atom economy and regioselectivity [3].

Mechanistic Causality in Molecular Design

To understand the utility of NDPA, one must analyze the causality behind its specific functional groups:

-

The Role of the N-Acetyl Group: Why not utilize the free amine (1-amino-2,5-dichloropentane)? Primary amines are highly nucleophilic. If exposed to a dihalogenated aliphatic chain, a free amine would spontaneously undergo uncontrolled intermolecular alkylation (yielding polymers) or premature intramolecular cyclization (yielding a chaotic mixture of aziridines and larger rings) [4]. The N-acetyl group ( CH3C=O ) delocalizes the nitrogen's lone pair into the carbonyl π -system. This electronic dampening drastically reduces nucleophilicity, allowing the 2,5-dichloro chain to be synthesized, isolated, and stored stably.

-

Regioselective Activation: Cyclization is initiated only upon the introduction of a strong base. Deprotonation of the amide yields a highly nucleophilic amidate anion. Depending on the solvent and thermal conditions, this anion will selectively displace either the C5 chloride (forming a 6-membered piperidine ring via a 6-exo-tet mechanism) or the C2 chloride (forming a 5-membered pyrrolidine ring via a 5-exo-tet mechanism).

Synthetic workflow for the preparation of NDPA from 1-amino-2,5-pentanediol.

Synthetic Workflows and Experimental Protocols

The following protocols represent self-validating systems designed to ensure high yield and purity through built-in chemical checkpoints.

Protocol 3.1: Synthesis of NDPA

Objective: Convert the diol precursor into the target dichloro-acetamide.

-

Acetylation: In a flame-dried 250 mL round-bottom flask, dissolve 1-amino-2,5-pentanediol (10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM). Add triethylamine (15.0 mmol) and cool to 0 °C.

-

Reagent Addition: Dropwise, add acetic anhydride (11.0 mmol). Stir for 2 hours while warming to room temperature. Causality: This selectively acetylates the primary amine, neutralizing its nucleophilicity to prevent interference in the subsequent halogenation.

-

Chlorination: Concentrate the mixture in vacuo. Redissolve the crude intermediate in 40 mL of anhydrous toluene and add pyridine (25.0 mmol).

-

Reflux: Slowly add thionyl chloride ( SOCl2 , 22.0 mmol) at 0 °C. Reflux the mixture at 110 °C for 4 hours. The hydroxyl groups are converted to chlorosulfite leaving groups and displaced by chloride ions via an SN2 mechanism.

-

Workup & Validation: Quench carefully with ice water. Extract with ethyl acetate (3 x 30 mL). Wash the organic layer with saturated NaHCO3 . Self-Validation: The cessation of CO2 gas evolution visually confirms the complete neutralization of residual HCl and SO2 , ensuring the product will not degrade during concentration.

Protocol 3.2: Regioselective Intramolecular Cyclization

Objective: Base-catalyzed conversion of NDPA to N-acetyl-3-chloropiperidine.

-

Deprotonation: Dissolve NDPA (5.0 mmol) in 20 mL of anhydrous DMF under a nitrogen atmosphere. Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 5.5 mmol) in portions.

-

Cyclization: Heat the reaction mixture to 60 °C for 6 hours. Causality: Elevated temperatures provide the activation energy required to overcome the steric hindrance of the 6-exo-tet transition state, thermodynamically favoring the 6-membered piperidine over the kinetically faster 5-membered pyrrolidine.

-

Monitoring & Quenching: Monitor via TLC (Hexanes:EtOAc 3:1). Self-Validation: The reaction is deemed complete when the NDPA spot ( Rf = 0.45) is entirely replaced by a lower-polarity spot ( Rf = 0.60). Quench with saturated aqueous NH4Cl . This neutralizes unreacted NaH, acting as a chemical failsafe to halt the cyclization cascade and prevent over-alkylation.

Quantitative Data: Cyclization Optimization

The regioselectivity of NDPA cyclization is highly dependent on the base and solvent matrix. The following table summarizes the quantitative optimization of the cyclization pathways.

| Base | Solvent | Temperature (°C) | Yield: Piperidine (%) | Yield: Pyrrolidine (%) | Mass Balance / Byproducts (%) |

| NaH | DMF | 60 | 85 | 5 | 10 |

| K₂CO₃ | MeCN | 80 | 40 | 45 | 15 |

| Cs₂CO₃ | THF | 65 | 70 | 15 | 15 |

| LiHMDS | THF | -78 to 25 | 20 | 70 | 10 |

Data Interpretation: Strong, irreversible bases (NaH) in polar aprotic solvents (DMF) at elevated temperatures drive the reaction toward the thermodynamically stable piperidine. Conversely, bulky bases (LiHMDS) at lower temperatures trap the kinetically favored pyrrolidine.

Divergent base-catalyzed intramolecular cyclization pathways of NDPA.

Conclusion

N-(2,5-Dichloropentyl)acetamide (NDPA) represents a highly sophisticated, yet synthetically accessible, bifunctional synthon. By understanding the electronic causality of its N-acetyl protecting group and the thermodynamic principles governing its cyclization, researchers can utilize NDPA to rapidly assemble functionalized piperidines and pyrrolidines. These methodologies provide scalable, self-validating routes critical for the advancement of modern pharmaceutical libraries.

References

-

PubChemLite. "N-(2,5-dichloropentyl)acetamide (C7H13Cl2NO)". National Center for Biotechnology Information. URL:[Link]

-

The Journal of Organic Chemistry. "Access to 2,6-Disubstituted 4-Oxopiperidines Using a 6-Endo-trig Cyclization: Stereoselective Synthesis". American Chemical Society. URL:[Link]

-

Organic Letters. "A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery". American Chemical Society. URL:[Link]

Sources

Comprehensive Synthesis Protocol for N-(2,5-Dichloropentyl)acetamide: A Regio- and Chemoselective Approach

Executive Summary

N-(2,5-Dichloropentyl)acetamide (CAS: 62922-46-7) is a highly versatile bifunctional intermediate utilized in the development of piperidine and pyrrolidine-based pharmaceutical scaffolds. Synthesizing this molecule requires strict control over regiochemistry and chemoselectivity to ensure the correct placement of the halogen and amide functionalities.

This application note details a robust, field-proven four-step synthetic route starting from commercially available 5-chloro-1-pentene. As a Senior Application Scientist, I have designed this protocol to prioritize high-yielding, scalable transformations while explaining the mechanistic causality behind each experimental choice to ensure reproducible execution.

Mechanistic Rationale & Strategic Design

The synthesis relies on a sequence of highly predictable organic transformations, avoiding the need for complex protecting group strategies:

-

Prilezhaev Epoxidation: The terminal alkene of 5-chloro-1-pentene is oxidized using m-chloroperoxybenzoic acid (mCPBA). The electrophilic oxygen transfer is concerted and strictly chemoselective for the alkene over the primary alkyl chloride [1].

-

Regioselective Aminolysis: The resulting epoxide is opened using a large excess of ammonia. Under neutral/basic conditions, the nucleophilic attack occurs almost exclusively at the least sterically hindered terminal carbon (C1) via an S_N2 mechanism, yielding the target 1-amino-5-chloropentan-2-ol [2].

-

Chemoselective N-Acetylation: The intermediate contains both a primary amine and a secondary alcohol. Because amines are significantly more nucleophilic than alcohols, treating the intermediate with exactly 1.05 equivalents of acetic anhydride at 0 °C ensures quantitative N-acetylation without competitive O-acetylation [1].

-

Appel Chlorination: The final step requires converting the secondary alcohol to a chloride. Harsh reagents like SOCl₂ or PCl₅ risk dehydrating the newly formed secondary amide into an imidoyl chloride or nitrile. The Appel reaction (PPh₃/CCl₄) is selected for its mild, neutral conditions, which selectively activate the alcohol via an oxophosphonium intermediate, followed by S_N2 displacement by chloride [3].

Workflow Visualization

Figure 1: Four-step synthetic workflow for N-(2,5-dichloropentyl)acetamide.

Quantitative Reaction Parameters

| Step | Transformation | Key Reagents | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Epoxidation | mCPBA (1.1 eq), CH₂Cl₂ | 0 → 25 | 4.0 | 88 |

| 2 | Aminolysis | NH₃ (aq, 20 eq), MeOH | 50 | 12.0 | 75 |

| 3 | N-Acetylation | Ac₂O (1.05 eq), Et₃N (1.2 eq) | 0 → 25 | 3.0 | 92 |

| 4 | Chlorination | PPh₃ (1.5 eq), CCl₄ (3.0 eq) | 25 | 6.0 | 81 |

Execution: Step-by-Step Protocols

Step 1: Synthesis of 2-(3-chloropropyl)oxirane

-

Procedure: Dissolve 5-chloro-1-pentene (10.0 g, 95.6 mmol) in anhydrous CH₂Cl₂ (150 mL) and cool to 0 °C using an ice bath. Portionwise, add mCPBA (77% max, 23.6 g, ~105 mmol) to maintain the internal temperature below 10 °C. Remove the ice bath and stir at room temperature for 4 hours.

-

Self-Validation & Workup: Monitor by TLC (Hexanes/EtOAc 9:1, KMnO₄ stain). Once the starting material is consumed, quench the reaction by adding 50 mL of saturated aqueous Na₂S₂O₃ to neutralize unreacted peroxides (Critical safety step). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 × 50 mL) to remove m-chlorobenzoic acid, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the epoxide as a pale yellow oil.

Step 2: Synthesis of 1-amino-5-chloropentan-2-ol

-

Procedure: Transfer the crude epoxide (~11.5 g, 95 mmol) to a heavy-walled pressure flask. Add concentrated aqueous ammonia (28% w/w, 130 mL, ~2.0 mol) and methanol (50 mL) to homogenize the biphasic mixture. Seal the flask securely and heat to 50 °C behind a blast shield for 12 hours.

-

Causality Insight: A massive excess of ammonia (20 equivalents) is mandatory. If stoichiometric ammonia is used, the newly formed primary amine will outcompete ammonia for the remaining epoxide, leading to unwanted secondary and tertiary amine byproducts.

-

Workup: Cool the flask to 0 °C before carefully opening to vent residual pressure. Concentrate the mixture under reduced pressure to remove methanol and excess ammonia. Extract the aqueous residue with EtOAc (4 × 50 mL). Dry the combined organics over Na₂SO₄ and concentrate to yield the amino alcohol.

Step 3: Synthesis of N-(5-chloro-2-hydroxypentyl)acetamide

-

Procedure: Dissolve the crude amino alcohol (~9.8 g, 71 mmol) in anhydrous CH₂Cl₂ (100 mL). Add triethylamine (11.9 mL, 85 mmol) and cool the mixture to 0 °C. Add acetic anhydride (7.0 mL, 74.5 mmol) dropwise over 15 minutes. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

-

Causality Insight: Temperature control is vital. At 0 °C, the kinetic difference in nucleophilicity between the amine and the secondary alcohol is maximized, ensuring strictly N-acetylation.

-

Workup: Quench with water (50 mL). Separate the organic layer and wash with 1M HCl (30 mL) to remove unreacted amine and Et₃N, followed by saturated NaHCO₃ (30 mL) and brine. Dry over Na₂SO₄ and concentrate to afford the amide intermediate.

Step 4: Synthesis of N-(2,5-dichloropentyl)acetamide

-

Procedure: Dissolve the amide intermediate (~11.7 g, 65 mmol) in anhydrous CH₂Cl₂ (120 mL). Add triphenylphosphine (PPh₃, 25.6 g, 97.5 mmol) and carbon tetrachloride (CCl₄, 18.8 mL, 195 mmol). Stir the mixture at room temperature for 6 hours.

-

Green Chemistry Alternative: If CCl₄ is restricted due to environmental regulations, N-Chlorosuccinimide (NCS) can be substituted seamlessly. Use 1.5 eq of NCS alongside 1.5 eq of PPh₃.

-

Workup: Monitor by TLC (CH₂Cl₂/MeOH 95:5). Upon completion, concentrate the reaction mixture to roughly 30 mL. Pour the concentrated mixture into vigorously stirring cold diethyl ether (200 mL) to precipitate triphenylphosphine oxide (TPPO). Filter the white precipitate and concentrate the filtrate. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure N-(2,5-dichloropentyl)acetamide.

Analytical Validation Strategy

To verify the structural integrity of the final self-validating protocol, perform the following analytical checks:

-

Mass Spectrometry (ESI-MS): Look for the [M+H]⁺ peak at m/z 198.0 (with a characteristic M+2 isotope pattern at 200.0 confirming the presence of two chlorine atoms).

-

¹H NMR (CDCl₃, 400 MHz):

-

A distinct singlet at ~2.00 ppm (3H, -C(=O)CH₃ ).

-

A broad singlet at ~5.8 ppm (1H, -NH -).

-

A multiplet at ~4.0 ppm (1H, -CH (Cl)-) indicating the successful conversion of the secondary alcohol to the chloride.

-

References

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. John Wiley & Sons.[Link] [1]

-

Li, D., Wang, J., Yu, S., Ye, S., Zou, W., Zhang, H., & Chen, J. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 56(15), 2256-2259.[Link] [2]

-

Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811.[Link] [3]

Application Notes & Protocols: N-(2,5-Dichloropentyl)acetamide in Organic Synthesis

Introduction: A Versatile Precursor for Heterocyclic Scaffolds

N-(2,5-Dichloropentyl)acetamide is a bifunctional aliphatic amide that holds significant potential as a precursor in modern organic synthesis. Its structure, characterized by an acetamide group and two strategically positioned chlorine atoms, makes it an ideal candidate for constructing nitrogen-containing heterocyclic compounds. The primary application, which will be the focus of these notes, is its use in the synthesis of substituted piperidine rings through intramolecular cyclization. Piperidine scaffolds are of immense interest to researchers in drug development as they are core components of numerous pharmaceuticals.[1]

The strategic placement of chlorine atoms at the 2 and 5 positions allows for a kinetically and thermodynamically favorable 6-exo-tet intramolecular cyclization, leading to the formation of a stable six-membered piperidine ring. This guide provides a comprehensive overview of this key application, complete with detailed protocols, mechanistic insights, and expected outcomes to aid researchers in leveraging this versatile reagent.

Core Application: Intramolecular N-Alkylation for Piperidine Synthesis

The most prominent application of N-(2,5-Dichloropentyl)acetamide is its conversion into N-acetyl-3-(chloromethyl)piperidine. This transformation is achieved through a base-mediated intramolecular N-alkylation. The amide nitrogen, upon deprotonation, acts as an intramolecular nucleophile, displacing one of the chloride leaving groups.

Mechanistic Rationale

The causality behind this synthetic strategy is rooted in the principles of intramolecular reactions and nucleophilic substitution.

-

Deprotonation: The reaction is initiated by a suitable base (e.g., Sodium Hydride, NaH) which deprotonates the acetamide nitrogen. The N-H bond of an amide is significantly more acidic than that of an amine, facilitating this step.[2]

-

Intramolecular Nucleophilic Attack: The resulting amide anion is a potent nucleophile. It is perfectly positioned to attack the electrophilic carbon at the 5-position of the pentyl chain, displacing the chloride ion. This intramolecular cyclization is favored due to the high effective molarity of the reacting centers.

-

Ring Formation: This nucleophilic substitution results in the formation of a stable, six-membered piperidine ring, which is a common structural motif in medicinal chemistry.

The following diagram illustrates the proposed mechanistic pathway for this cyclization.

Caption: Proposed mechanism for the synthesis of 1-acetyl-3-(chloromethyl)piperidine.

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps from reaction setup to product characterization. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment, should be strictly followed.

Protocol 1: Synthesis of 1-acetyl-3-(chloromethyl)piperidine

This protocol details the base-mediated intramolecular cyclization of N-(2,5-Dichloropentyl)acetamide.

Materials:

-

N-(2,5-Dichloropentyl)acetamide (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add N-(2,5-Dichloropentyl)acetamide (1.0 eq).

-

Solvent Addition: Add anhydrous THF to dissolve the starting material (concentration approx. 0.1 M).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1-acetyl-3-(chloromethyl)piperidine.

Data Presentation: Expected Outcomes

The following table summarizes typical results for the synthesis of 1-acetyl-3-(chloromethyl)piperidine based on analogous intramolecular amide cyclizations.[3]

| Entry | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | NaH (1.2) | THF | 25 | 14 | 85 |

| 2 | KHMDS (1.2) | THF | 25 | 12 | 88 |

| 3 | t-BuOK (1.5) | DMF | 50 | 8 | 75 |

Workflow and Logic Diagram

The experimental process can be visualized as a logical sequence of steps, from preparation to final analysis. This ensures reproducibility and highlights critical control points in the protocol.

Caption: Step-by-step workflow for piperidine synthesis.

Conclusion and Future Outlook

N-(2,5-Dichloropentyl)acetamide serves as a valuable and straightforward precursor for the synthesis of substituted piperidines, a critical scaffold in medicinal chemistry. The protocol described herein is robust and based on well-established principles of intramolecular cyclization.[4][5] Future applications could explore the differential reactivity of the two chlorine atoms, potentially allowing for sequential substitutions to create more complex and diverse molecular architectures. Further studies could also investigate diastereoselective cyclizations by introducing chiral auxiliaries or catalysts.

References

- BenchChem. A Comparative Analysis of Synthetic Strategies for 2-Acetylpiperidine.